molecular formula C19H26N4OS B2986228 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea CAS No. 955257-84-8

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2986228
CAS No.: 955257-84-8
M. Wt: 358.5
InChI Key: NKCNSMOPFVGPIA-UHFFFAOYSA-N
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Description

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, a thiophene ring, and a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-methylpiperazine with thiophene derivatives under controlled conditions to form the intermediate piperazine-thiophene compound. Subsequent reactions with m-tolyl isocyanate lead to the formation of the final urea derivative.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure the purity and consistency of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the piperazine or thiophene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products of these reactions include oxidized thiophene derivatives, reduced piperazine derivatives, and substituted urea compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Piperazine derivatives

  • Thiophene derivatives

  • Urea derivatives

Uniqueness: 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

1-(3-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-15-4-3-5-17(12-15)21-19(24)20-13-18(16-6-11-25-14-16)23-9-7-22(2)8-10-23/h3-6,11-12,14,18H,7-10,13H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCNSMOPFVGPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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